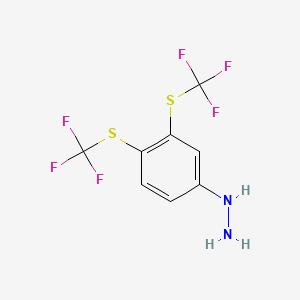![molecular formula C11H7F3N2O2S B14069229 (E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethylthio group attached to a benzimidazole ring, which is further conjugated with an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethylthio group. The final step involves the conjugation of the benzimidazole derivative with acrylic acid under specific conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Applications De Recherche Scientifique
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of (E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H7F3N2O2S |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
3-[5-(trifluoromethylsulfanyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)19-8-3-2-7-10(16-5-15-7)6(8)1-4-9(17)18/h1-5H,(H,15,16)(H,17,18) |
Clé InChI |
DXLOQQRLLXCIBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=N2)C=CC(=O)O)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
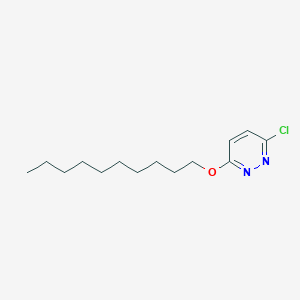
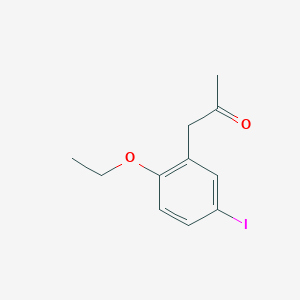
![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
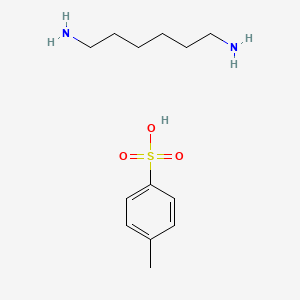
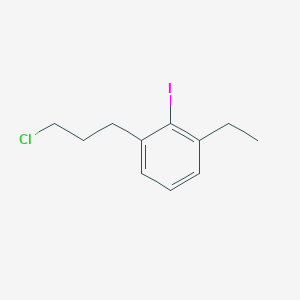
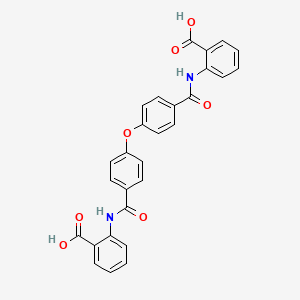
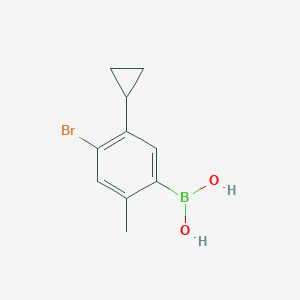
![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
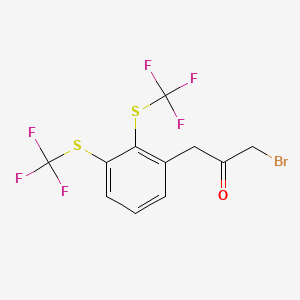
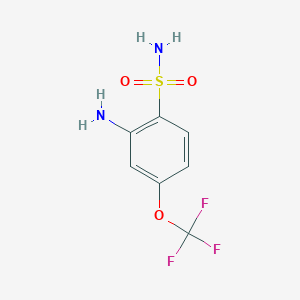
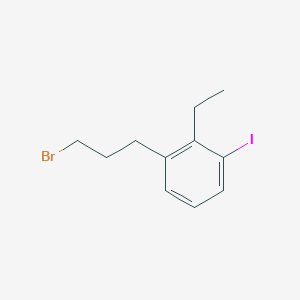
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
